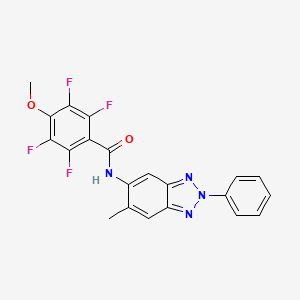![molecular formula C17H23N7O B15019305 N,N-dimethyl-4-[(2Z)-2-(2-methylbenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15019305.png)
N,N-dimethyl-4-[(2Z)-2-(2-methylbenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIMETHYL-4-[(2Z)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethyl, methylidenehydrazinyl, and morpholinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-[(2Z)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: The introduction of the dimethyl, methylidenehydrazinyl, and morpholinyl groups is achieved through substitution reactions. These reactions often require specific catalysts and solvents to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for monitoring and controlling reaction conditions is crucial to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-4-[(2Z)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where one of its substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
N,N-DIMETHYL-4-[(2Z)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N,N-DIMETHYL-4-[(2Z)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating cellular responses.
DNA Interaction: It can interact with DNA, potentially affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N,N-DIMETHYL-4-PYRIDINAMINE: This compound shares the dimethylamino group but has a different core structure.
N,N-DIMETHYLFORMAMIDE DIMETHYL ACETAL: Another compound with dimethyl groups, used in different applications.
Uniqueness
N,N-DIMETHYL-4-[(2Z)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to its specific combination of functional groups and its triazine core, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23N7O |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-N,4-N-dimethyl-2-N-[(Z)-(2-methylphenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H23N7O/c1-13-6-4-5-7-14(13)12-18-22-15-19-16(23(2)3)21-17(20-15)24-8-10-25-11-9-24/h4-7,12H,8-11H2,1-3H3,(H,19,20,21,22)/b18-12- |
InChI Key |
CDUZIGYZAIMSKV-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N\NC2=NC(=NC(=N2)N(C)C)N3CCOCC3 |
Canonical SMILES |
CC1=CC=CC=C1C=NNC2=NC(=NC(=N2)N(C)C)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine](/img/structure/B15019222.png)

![3-Fluoro-N-({N'-[(1E)-1-phenylpropylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15019237.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15019242.png)


![1-(biphenyl-4-yl)-2-(4-{(E)-[(4-methoxyphenyl)imino]methyl}phenoxy)ethanone](/img/structure/B15019260.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-chloro-3-nitrobenzamide](/img/structure/B15019283.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B15019289.png)
![(4E)-5-methyl-2-(2-methylphenyl)-4-{[(2-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15019291.png)
![N'-[(1E,2E)-2-Methyl-3-phenylprop-2-EN-1-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15019294.png)
![2-Amino-4-(4-bromophenyl)-6-[(E)-[(4-bromophenyl)imino]methyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B15019302.png)
![(5E)-5-benzylidene-3-{[(3-chloro-4-methylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15019307.png)
![N-[(2-nitrophenyl)sulfonyl]glycylglycine](/img/structure/B15019313.png)
